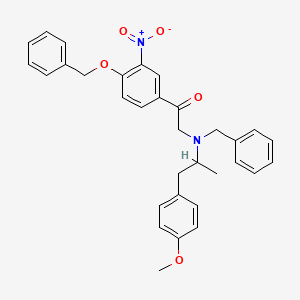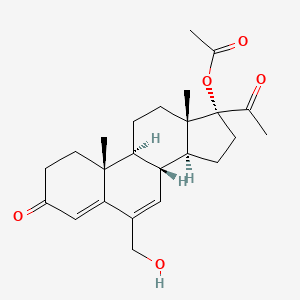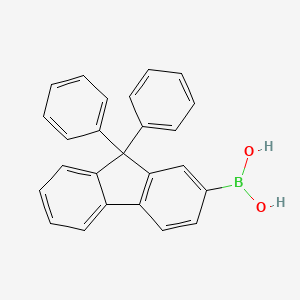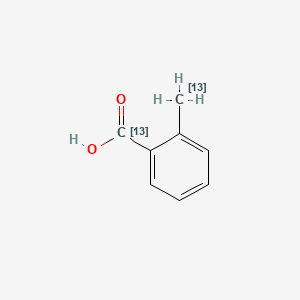
o-Toluic Acid-13C2
Descripción general
Descripción
O-Toluic Acid-13C2, also known as 2-Methylbenzoic Acid-13C2, is an isotopically labeled compound derived from o-Toluic acid . It is an aromatic carboxylic acid with the formula (CH3)C6H4(COOH) .
Synthesis Analysis
O-Toluic Acid-13C2 can be synthesized through the nitration of toluene followed by oxidation. The 13C isotope labeled compound can be prepared by using 13C-labeled starting materials.Molecular Structure Analysis
The molecular formula of o-Toluic Acid-13C2 is C613C2H8O2 . The InChI key is ZWLPBLYKEWSWPD-UHFFFAOYSA-N .
Chemical Reactions Analysis
O-Toluic acid can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid .Physical And Chemical Properties Analysis
O-Toluic Acid-13C2 has a molecular weight of 138.13 . The physical and chemical properties of its parent compound, o-Toluic acid, include a density of 1.06 g/cm3, a melting point of 104 to 105 °C, and a boiling point of 259 °C .Aplicaciones Científicas De Investigación
Continuous-Flow Dinitration
o-Toluic Acid-13C2 is utilized in the dinitration process to produce 3,5-dinitro-2-methylbenzoic acid, a compound with significant applications in pharmaceuticals and pesticides . The continuous-flow technique enhances the safety and efficiency of the dinitration process by providing superior heat transfer and precise control of reaction parameters .
Isotopic Tracing in Metabolism Studies
The incorporation of carbon-13 isotopes allows for the tracking of o-toluic acid’s metabolic fate within biological systems. This is particularly valuable in studying the influence of various factors such as diet or drug treatments on metabolism.
Proteomics
In the field of proteomics, which focuses on the study of proteins, o-Toluic Acid-13C2 can be used to investigate protein interactions and functions. The carbon-13 isotopes serve as markers that can help in identifying and understanding protein dynamics within cells.
Synthesis of Antiprotozoal Agents
o-Toluic Acid-13C2 serves as a precursor in the synthesis of Dinitolmide, an antiprotozoal agent used in poultry farming. Dinitolmide is valued for its low toxicity, stability, low cost, and effectiveness against coccidiosis .
Kinetic Studies
The intrinsic kinetics of chemical reactions involving o-toluic acid can be studied using o-Toluic Acid-13C2. This helps in optimizing reaction conditions and scaling up processes from batch trials to continuous-flow systems .
Isotopic Abundance Ratio Analysis
Research involving the determination of isotopic abundance ratios of carbon, hydrogen, and oxygen in o-toluic acid isomers is facilitated by o-Toluic Acid-13C2. Alterations in these ratios can provide insights into the environmental and biological processes affecting these compounds .
Mecanismo De Acción
Target of Action
o-Toluic Acid-13C2, also known as 2-Methylbenzoic Acid-13C2, is a biochemical used in proteomics research It’s known that o-toluic acid, the non-isotopic form of this compound, is an aromatic carboxylic acid . Carboxylic acids are known to interact with various biological targets, including enzymes and receptors, influencing their function.
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical pathways, including energy metabolism and synthesis of other bioactive compounds .
Safety and Hazards
Propiedades
IUPAC Name |
2-(113C)methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLPBLYKEWSWPD-AXZPNSSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=CC=C1[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


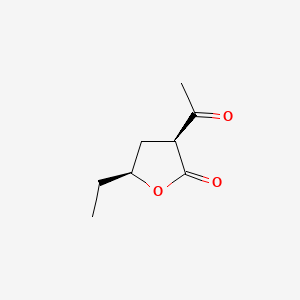


![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)
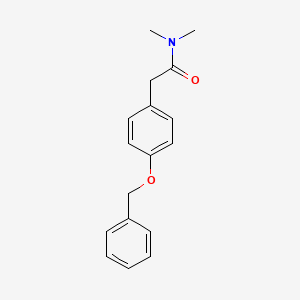
![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)

